molecular formula C50H34N6 B13782329 5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine

5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine

Cat. No.: B13782329
M. Wt: 718.8 g/mol
InChI Key: QGTDROVBFXPLJI-UHFFFAOYSA-N
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Description

5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine is a complex organic compound that features a phenazine core substituted with phenyl benzimidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine typically involves multi-step organic reactions. One common method involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with appropriate benzyl halides in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine can undergo various chemical reactions, including:

    Oxidation: The phenazine core can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzimidazole groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydro derivatives.

Scientific Research Applications

5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine involves its interaction with molecular targets through its phenazine and benzimidazole groups. These interactions can affect various biological pathways, including those involved in cell signaling and gene expression .

Properties

Molecular Formula

C50H34N6

Molecular Weight

718.8 g/mol

IUPAC Name

5,10-bis[4-(1-phenylbenzimidazol-2-yl)phenyl]phenazine

InChI

InChI=1S/C50H34N6/c1-3-15-37(16-4-1)55-43-21-9-7-19-41(43)51-49(55)35-27-31-39(32-28-35)53-45-23-11-13-25-47(45)54(48-26-14-12-24-46(48)53)40-33-29-36(30-34-40)50-52-42-20-8-10-22-44(42)56(50)38-17-5-2-6-18-38/h1-34H

InChI Key

QGTDROVBFXPLJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)N5C6=CC=CC=C6N(C7=CC=CC=C75)C8=CC=C(C=C8)C9=NC1=CC=CC=C1N9C1=CC=CC=C1

Origin of Product

United States

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